![molecular formula C7H6ClI3Si B14241412 Chloro(diiodo)[4-(iodomethyl)phenyl]silane CAS No. 370070-17-0](/img/structure/B14241412.png)
Chloro(diiodo)[4-(iodomethyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diiodo)[4-(iodomethyl)phenyl]silane: is a chemical compound with the molecular formula C7H6ClI3Si . It consists of a silane core bonded to a phenyl ring substituted with chloro and diiodo groups, as well as an iodomethyl group. This compound is notable for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(diiodo)[4-(iodomethyl)phenyl]silane typically involves the reaction of a phenylsilane derivative with iodine and chlorine sources under controlled conditions. One common method includes the following steps:
Starting Material: The process begins with a phenylsilane derivative, such as phenyltrichlorosilane.
Iodination: The phenylsilane is treated with iodine (I2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), to introduce iodine atoms onto the phenyl ring.
Chlorination: The iodinated intermediate is then reacted with a chlorine source, such as thionyl chloride (SOCl2), to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The key factors in industrial production include maintaining precise reaction temperatures, controlling the stoichiometry of reactants, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Chloro(diiodo)[4-(iodomethyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states.
Oxidation Reactions: Oxidative conditions can lead to the formation of siloxane or silanol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents (e.g., acetone) are commonly used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are utilized.
Major Products
The major products formed from these reactions include various silane derivatives, siloxanes, and silanols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro(diiodo)[4-(iodomethyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is employed in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of chloro(diiodo)[4-(iodomethyl)phenyl]silane involves its reactivity with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chloro and iodo groups are replaced by other nucleophiles. Additionally, its ability to form siloxane bonds makes it useful in the synthesis of siloxane-based materials. The molecular pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Chloro(diiodo)[4-(iodomethyl)phenyl]silane can be compared with other similar compounds, such as:
Phenyltrichlorosilane: Lacks the iodo groups and has different reactivity.
Diiodophenylsilane: Contains only iodo groups without the chloro group.
Chlorophenylsilane: Contains only the chloro group without the iodo groups.
The uniqueness of this compound lies in its combination of chloro and multiple iodo groups, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
370070-17-0 |
|---|---|
Molecular Formula |
C7H6ClI3Si |
Molecular Weight |
534.37 g/mol |
IUPAC Name |
chloro-diiodo-[4-(iodomethyl)phenyl]silane |
InChI |
InChI=1S/C7H6ClI3Si/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 |
InChI Key |
MDRGLRUZMZGMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CI)[Si](Cl)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
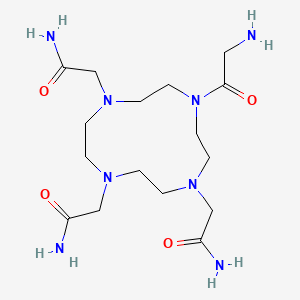
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)

![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)


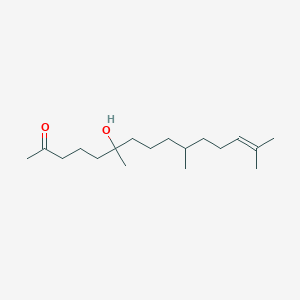
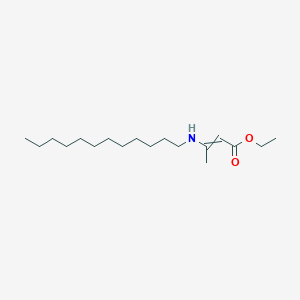
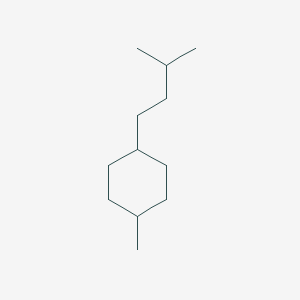
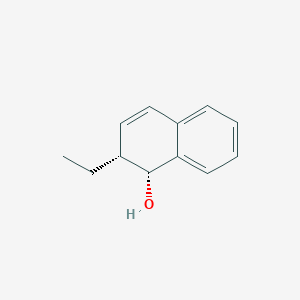

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
